molecular formula C20H24FNO3S B023333 trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine CAS No. 201855-71-2

trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine

Cat. No.: B023333
CAS No.: 201855-71-2
M. Wt: 377.5 g/mol
InChI Key: ADWQMOLEYNRWBF-ICSRJNTNSA-N
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Description

trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a benzyl group, a fluorophenyl group, and a methylsulfonate group attached to a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can be further deprotected and cyclized to yield the desired piperidine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It helps in understanding the interactions between piperidine compounds and biological targets.

Medicine: In medicine, piperidine derivatives are known for their potential therapeutic applications. This compound may be investigated for its potential use in treating neurological disorders, pain management, and other medical conditions.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. It can be employed in the synthesis of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol
  • trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol-d4

Comparison: Compared to similar compounds, trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine is unique due to the presence of the methylsulfonate group. This functional group can influence the compound’s reactivity, solubility, and biological activity. The methylsulfonate group may enhance the compound’s ability to interact with specific biological targets, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

[(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FNO3S/c1-26(23,24)25-15-18-14-22(13-16-5-3-2-4-6-16)12-11-20(18)17-7-9-19(21)10-8-17/h2-10,18,20H,11-15H2,1H3/t18-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWQMOLEYNRWBF-ICSRJNTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1CN(CCC1C2=CC=C(C=C2)F)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OC[C@@H]1CN(CC[C@H]1C2=CC=C(C=C2)F)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462121
Record name trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201855-71-2
Record name trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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